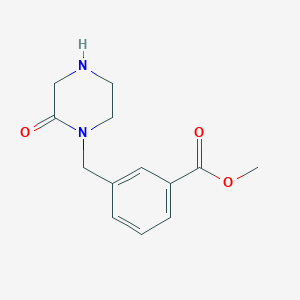

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate

Description

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate is a benzoate ester derivative featuring a 2-oxopiperazine moiety attached via a methylene linker to the meta position of the aromatic ring. This compound is of interest due to its structural complexity, which combines a rigid aromatic core with a flexible, nitrogen-rich heterocyclic system.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

methyl 3-[(2-oxopiperazin-1-yl)methyl]benzoate |

InChI |

InChI=1S/C13H16N2O3/c1-18-13(17)11-4-2-3-10(7-11)9-15-6-5-14-8-12(15)16/h2-4,7,14H,5-6,8-9H2,1H3 |

InChI Key |

ZHKOUEXJQSUVMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCNCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with 2-oxopiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperazinone moieties.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Benzoate Substituents

Several benzoate esters with varying substituents on the aromatic ring or linker group have been synthesized and characterized. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, bromo) enhance stability and influence reactivity in further derivatization .

Analogues with Modified Piperazine Moieties

The 2-oxopiperazine group in the target compound can be compared to piperazine derivatives with different substituents:

Key Observations :

Biological Activity

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article explores its biological activity, including its effects on various organisms, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzoate moiety and a piperazine derivative. Its molecular formula is , indicating the presence of two nitrogen atoms, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Insecticidal Activity

- Recent studies have indicated that compounds related to methyl benzoate exhibit significant insecticidal properties. This compound has shown effectiveness against various agricultural pests.

- For example, it has been reported to have an LC50 value of approximately 0.3% (v/v) against the whitefly Bemisia tabaci, demonstrating its potential as an environmentally safe insecticide .

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Neurotoxicity Studies

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interfere with enzymes involved in neurotransmission and metabolic processes, such as cytochrome P450s and glutathione S-transferases .

- Disruption of Cellular Processes : The compound may affect cellular signaling pathways, particularly those involved in cell proliferation and apoptosis. This could be particularly relevant in its potential applications in cancer therapy.

Case Studies

Several case studies highlight the biological activity of this compound:

- Agricultural Applications : A study assessed the efficacy of this compound as a pesticide, demonstrating significant larvicidal activity against Aedes albopictus with an LC50 value lower than that of conventional pesticides .

- Pharmacological Research : In a pharmacological context, this compound was evaluated for its anti-inflammatory properties in rodent models, showing promising results in reducing inflammation markers.

Data Table: Biological Activity Summary

Future Perspectives

The ongoing research into this compound suggests that it holds promise not only as an insecticide but also as a therapeutic agent in treating microbial infections and possibly cancer. Further studies are needed to elucidate its mechanisms of action fully and to evaluate its safety profile in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.